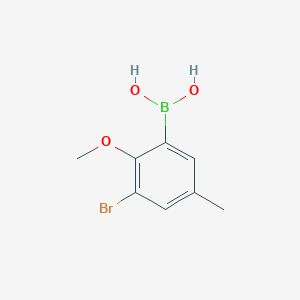

3-Bromo-5-methyl-2-methoxyphenylboronic acid

Übersicht

Beschreibung

3-Bromo-5-methyl-2-methoxyphenylboronic acid is an organoboron compound with the molecular formula C8H10BBrO3 and a molecular weight of 244.88 g/mol . This compound is characterized by the presence of a boronic acid group attached to a brominated aromatic ring, which also contains methoxy and methyl substituents. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-2-methoxyphenylboronic acid typically involves the borylation of the corresponding brominated aromatic compound. One common method is the palladium-catalyzed borylation of 3-Bromo-5-methyl-2-methoxybenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-methyl-2-methoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically forms biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: The bromine substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide, sodium perborate, and solvents like water or methanol.

Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon (Pd/C), and solvents like ether or ethanol.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.

Oxidation: Corresponding phenol.

Reduction: Debrominated aromatic compound.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block in Cross-Coupling Reactions

One of the primary applications of 3-Bromo-5-methyl-2-methoxyphenylboronic acid is as a key intermediate in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, which are essential for constructing complex organic molecules. The compound's unique structure, featuring both bromine and boronic acid functionalities, enhances its reactivity and selectivity in these reactions .

Table 1: Comparison of Cross-Coupling Reagents

| Compound Name | Role in Reaction | Key Features |

|---|---|---|

| This compound | Coupling agent | Versatile, effective in forming biaryls |

| 3-Bromo-5-fluoro-2-methoxyphenylboronic acid | Coupling agent | Fluorine substituent alters reactivity |

| 3-Bromo-2-methoxyphenylboronic acid | Coupling agent | Lacks methyl group, affects selectivity |

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound has been employed in the synthesis of biologically active compounds. Its role as a boron-containing building block is crucial for developing potential drug candidates targeting various diseases, including cancer .

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can enhance the efficacy of treatments for certain cancers. For instance, its application in synthesizing inhibitors for proteasome pathways has shown promising results in preclinical studies .

Material Science

Advanced Materials Production

The compound is also applied in the development of advanced materials such as polymers and electronic components. Its unique chemical properties allow for the creation of materials with specific functionalities, making it valuable in material science research .

Table 2: Applications in Material Science

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used to create functionalized polymers |

| Electronic Components | Enhances properties of conductive materials |

| Nanomaterials Development | Aids in the synthesis of nanostructured materials |

Biological Imaging

Fluorescent Probes Development

Another significant application is in the development of fluorescent probes for biological imaging. The incorporation of boron-containing compounds like this compound into imaging agents allows researchers to visualize cellular processes effectively .

Wirkmechanismus

The mechanism of action of 3-Bromo-5-methyl-2-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or styrene product. The boronic acid group acts as a nucleophile, while the palladium catalyst facilitates the transmetalation and reductive elimination steps .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-5-fluoro-2-methoxyphenylboronic acid: Similar structure but with a fluorine substituent instead of a methyl group.

3-Bromo-2-methoxyphenylboronic acid: Lacks the methyl substituent on the aromatic ring.

3-Bromo-5-methylphenylboronic acid: Lacks the methoxy substituent on the aromatic ring.

Uniqueness

3-Bromo-5-methyl-2-methoxyphenylboronic acid is unique due to the presence of both methoxy and methyl substituents on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents with the boronic acid group makes it a valuable intermediate in organic synthesis .

Biologische Aktivität

3-Bromo-5-methyl-2-methoxyphenylboronic acid is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a detailed overview of its biochemical properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is essential for its interactions with various biological molecules, including proteins and enzymes. The presence of the bromine atom and the methoxy group further influences its reactivity and biological activity.

The mechanism by which this compound exerts its biological effects primarily involves the formation of reversible covalent bonds with serine and threonine residues in enzyme active sites. This interaction can lead to:

- Enzyme Inhibition: The compound can inhibit serine proteases and other enzymes critical in various biochemical pathways.

- Cell Signaling Modulation: It influences cellular signaling pathways by altering the activity of kinases and phosphatases.

- Gene Expression Regulation: By modulating transcription factors, it can impact gene expression related to metabolic processes.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against cancer cell lines. For instance, studies have shown that it has an IC50 value of approximately 18.76 µg/mL against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| MCF-7 | 18.76 ± 0.62 | Cytotoxic |

Antioxidant Activity

The compound has demonstrated notable antioxidant properties, with an IC50 value of 0.14 µg/mL in DPPH radical scavenging assays. This indicates its potential utility in protecting cells from oxidative stress .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes:

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

These results suggest that the compound may have therapeutic applications in neurodegenerative diseases and metabolic disorders .

Case Studies and Research Findings

- In Vivo Studies: Animal models have shown that at low doses, the compound effectively modulates enzyme activity without significant toxicity; however, higher doses can lead to adverse effects, emphasizing the importance of dosage optimization .

- Pharmacological Evaluation: In studies assessing anti-inflammatory activity, compounds similar to this compound demonstrated significant inhibition of paw edema in models of acute inflammation, suggesting potential applications in treating inflammatory conditions .

- Comparative Analysis: When compared to other boronic acids, this compound exhibited unique reactivity profiles due to the specific arrangement of substituents on the phenyl ring, influencing both solubility and interaction with biological targets .

Eigenschaften

IUPAC Name |

(3-bromo-2-methoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO3/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQCYDMSPACJBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400670 | |

| Record name | (3-Bromo-2-methoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870717-99-0 | |

| Record name | (3-Bromo-2-methoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methyl-2-methoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.